molecular formula C12H20N2O B1488556 2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane CAS No. 1249741-43-2

2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B1488556
CAS No.: 1249741-43-2
M. Wt: 208.3 g/mol
InChI Key: WOWWELQSUROPND-UHFFFAOYSA-N
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Description

2-(Piperidine-3-carbonyl)-2-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a piperidine ring attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane may be used to study enzyme interactions and protein binding. Its structural similarity to natural compounds can make it a useful tool in biochemistry.

Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of specific biological processes.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Bicyclic amines

  • Carbonyl-containing heterocycles

Uniqueness: 2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane stands out due to its unique bicyclic structure and the presence of both a piperidine ring and a carbonyl group. This combination of features provides it with distinct chemical properties compared to other similar compounds.

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Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-12(10-2-1-5-13-7-10)14-8-9-3-4-11(14)6-9/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWWELQSUROPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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